Lucerastat's Superior Selectivity Over Miglustat: Reduced Off-Target Disaccharidase Inhibition
Lucerastat demonstrates a superior selectivity profile compared to its close analog, miglustat. While both compounds inhibit glucosylceramide synthase (GCS), miglustat is known to inhibit intestinal disaccharidases, leading to frequent gastrointestinal adverse events. In contrast, lucerastat does not inhibit intestinal sucrase-isomaltase and is only a weak inhibitor of intestinal lactase [1]. This differential selectivity is directly supported by in vitro data showing lucerastat's GCS inhibition (IC50 = 41.4 µM) without affecting α-glucosidase I and II or β-glucocerebrosidase (IC50 > 1 mM) .
| Evidence Dimension | Selectivity profile vs. off-target enzymes |
|---|---|
| Target Compound Data | Lucerastat: No inhibition of intestinal sucrase-isomaltase; weak inhibitor of intestinal lactase [1]. IC50 > 1 mM for α-glucosidase I/II and β-glucocerebrosidase . |
| Comparator Or Baseline | Miglustat: Known to inhibit intestinal disaccharidases, causing gastrointestinal adverse events (e.g., diarrhea, weight loss) [1]. |
| Quantified Difference | Lucerastat shows a greater than 24-fold selectivity window for GCS over α-glucosidase I/II and β-glucocerebrosidase (IC50 >1000 µM vs 41.4 µM) , and lacks the disaccharidase inhibition of miglustat [1]. |
| Conditions | In vitro enzyme inhibition assays. |
Why This Matters
This superior selectivity profile predicts a significantly improved gastrointestinal tolerability profile, reducing the burden of adverse events compared to miglustat, which is a critical factor for long-term patient adherence in chronic therapy.
- [1] Andersson U, Butters TD, Dwek RA, Platt FM. N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo. Biochem Pharmacol. 2000 Apr 1;59(7):821-9. PMID: 10718338. View Source
